molecular formula C8H14O3 B068821 Cyclopentanecarboxylic acid, 3-hydroxy-2-methyl-, methyl ester, (1alpha,2beta,3alpha)- CAS No. 170422-97-6

Cyclopentanecarboxylic acid, 3-hydroxy-2-methyl-, methyl ester, (1alpha,2beta,3alpha)-

Cat. No. B068821
M. Wt: 158.19 g/mol
InChI Key: SRIYPTQPWIKBOC-XVMARJQXSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cyclopentanecarboxylic acid, 3-hydroxy-2-methyl-, methyl ester, (1alpha,2beta,3alpha)- is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Mechanism Of Action

The mechanism of action of Cyclopentanecarboxylic acid, 3-hydroxy-2-methyl-, methyl ester, (1alpha,2beta,3alpha)- is not fully understood. However, studies have shown that it can modulate various signaling pathways and enzymes, leading to its potential therapeutic effects. For example, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation, and to induce apoptosis in cancer cells.

Biochemical And Physiological Effects

Cyclopentanecarboxylic acid, 3-hydroxy-2-methyl-, methyl ester, (1alpha,2beta,3alpha)- has been shown to have various biochemical and physiological effects. In vitro studies have shown that it can inhibit the growth of cancer cells and reduce inflammation. In addition, it has also been shown to have antioxidant and neuroprotective effects.

Advantages And Limitations For Lab Experiments

One of the advantages of using Cyclopentanecarboxylic acid, 3-hydroxy-2-methyl-, methyl ester, (1alpha,2beta,3alpha)- in lab experiments is its ability to selectively modulate specific enzymes and signaling pathways, making it a useful tool for studying various biological processes. However, one of the limitations is its relatively low solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for the study of Cyclopentanecarboxylic acid, 3-hydroxy-2-methyl-, methyl ester, (1alpha,2beta,3alpha)-. One direction is to further investigate its potential therapeutic applications in various diseases, such as cancer and inflammation. Another direction is to study its potential use as a chiral building block in the synthesis of pharmaceuticals and agrochemicals. Additionally, future studies could focus on improving the solubility and bioavailability of this compound to make it more useful in lab experiments and potential therapeutic applications.
Conclusion:
Cyclopentanecarboxylic acid, 3-hydroxy-2-methyl-, methyl ester, (1alpha,2beta,3alpha)- is a chemical compound that has shown promising results in various scientific research applications. Its potential therapeutic applications in various diseases, chiral building block properties, and ability to selectively modulate specific enzymes and signaling pathways make it a useful tool for studying various biological processes. Further research is needed to fully understand its mechanism of action and potential applications.

Synthesis Methods

Cyclopentanecarboxylic acid, 3-hydroxy-2-methyl-, methyl ester, (1alpha,2beta,3alpha)- can be synthesized through various methods. One of the most common methods is the use of a Grignard reagent, which involves the reaction of 3-methylcyclopentanone with magnesium and subsequent reaction with methyl iodide. Other methods include the use of organolithium reagents and alkylation reactions.

Scientific Research Applications

Cyclopentanecarboxylic acid, 3-hydroxy-2-methyl-, methyl ester, (1alpha,2beta,3alpha)- has been extensively studied for its potential applications in various fields. In the field of medicinal chemistry, this compound has shown promising results in the treatment of various diseases such as cancer, inflammation, and neurodegenerative disorders. In addition, it has also been studied for its potential use as a chiral building block in the synthesis of pharmaceuticals and agrochemicals.

properties

CAS RN

170422-97-6

Product Name

Cyclopentanecarboxylic acid, 3-hydroxy-2-methyl-, methyl ester, (1alpha,2beta,3alpha)-

Molecular Formula

C8H14O3

Molecular Weight

158.19 g/mol

IUPAC Name

methyl (1R,2S,3S)-3-hydroxy-2-methylcyclopentane-1-carboxylate

InChI

InChI=1S/C8H14O3/c1-5-6(8(10)11-2)3-4-7(5)9/h5-7,9H,3-4H2,1-2H3/t5-,6+,7-/m0/s1

InChI Key

SRIYPTQPWIKBOC-XVMARJQXSA-N

Isomeric SMILES

C[C@H]1[C@@H](CC[C@@H]1O)C(=O)OC

SMILES

CC1C(CCC1O)C(=O)OC

Canonical SMILES

CC1C(CCC1O)C(=O)OC

synonyms

Cyclopentanecarboxylic acid, 3-hydroxy-2-methyl-, methyl ester, (1alpha,2beta,3alpha)-

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.